molecular formula C22H18ClFN2O4 B12393678 9-Chloromethyl-10-hydroxy-11-F-Camptothecin

9-Chloromethyl-10-hydroxy-11-F-Camptothecin

Cat. No.: B12393678
M. Wt: 428.8 g/mol
InChI Key: VIMRBMFQCXMCKY-QFIPXVFZSA-N
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Description

9-Chloromethyl-10-hydroxy-11-F-Camptothecin is a novel derivative of camptothecin, a well-known alkaloid isolated from the Chinese tree Camptotheca acuminata.

Preparation Methods

The synthesis of 9-Chloromethyl-10-hydroxy-11-F-Camptothecin involves several steps, starting from camptothecinThe reaction conditions often involve the use of specific reagents and catalysts to achieve these modifications . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

9-Chloromethyl-10-hydroxy-11-F-Camptothecin undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group at the 10th position.

    Reduction: This reaction can affect the chloromethyl group at the 9th position.

    Substitution: This reaction can replace the fluorine atom at the 11th position with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-Chloromethyl-10-hydroxy-11-F-Camptothecin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of structural modifications on DNA topoisomerase I inhibition.

    Biology: Investigated for its role in inducing DNA damage and apoptosis in cancer cells.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit DNA topoisomerase I.

    Industry: Utilized in the development of new anticancer drugs and therapeutic agents

Mechanism of Action

The mechanism of action of 9-Chloromethyl-10-hydroxy-11-F-Camptothecin involves binding to the DNA topoisomerase I-DNA complex, stabilizing it, and preventing DNA re-ligation. This results in DNA damage and ultimately leads to apoptosis in cancer cells . The molecular targets include DNA topoisomerase I, and the pathways involved are related to DNA damage response and apoptosis.

Comparison with Similar Compounds

9-Chloromethyl-10-hydroxy-11-F-Camptothecin is unique due to its specific structural modifications, which enhance its DNA topoisomerase I inhibitory activity. Similar compounds include:

    Camptothecin: The parent compound with similar DNA topoisomerase I inhibitory activity.

    9-Methoxycamptothecin: A derivative with a methoxy group at the 9th position.

    Topotecan: A semisynthetic analog used as an anticancer drug.

    Irinotecan: Another semisynthetic analog used in cancer therapy

These compounds share the core camptothecin structure but differ in their specific modifications, leading to variations in their biological activity and therapeutic applications.

Properties

Molecular Formula

C22H18ClFN2O4

Molecular Weight

428.8 g/mol

IUPAC Name

(19S)-10-(chloromethyl)-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C22H18ClFN2O4/c1-3-22(29)15-5-18-19-13(8-26(18)20(27)14(15)9-30-21(22)28)12(7-23)11-4-10(2)16(24)6-17(11)25-19/h4-6,29H,3,7-9H2,1-2H3/t22-/m0/s1

InChI Key

VIMRBMFQCXMCKY-QFIPXVFZSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CCl)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CCl)O

Origin of Product

United States

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